Fmoc-S-benzyl-L-cysteine
CAS No.: 53298-33-2
Cat. No.: VC21537704
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53298-33-2 |
---|---|
Molecular Formula | C25H23NO4S |
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Standard InChI Key | AKXYVGAAQGLAMD-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structure
Fmoc-S-benzyl-L-cysteine, also known by several synonyms including FMOC-CYS(BZL)-OH and Fmoc-L-Cys(Bzl)-OH, is characterized by its specific chemical structure and properties that make it valuable for peptide synthesis applications.
Chemical Identifiers and Nomenclature
The compound possesses several standard identifiers that allow for precise identification across chemical databases and literature sources:
Property | Value |
---|---|
CAS Number | 53298-33-2 |
Molecular Formula | C25H23NO4S |
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
PubChem CID | 11750859 |
InChI Key | AKXYVGAAQGLAMD-QHCPKHFHSA-N |
SMILES | C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The systematic IUPAC name reflects the compound's stereochemistry and functional groups, with the (2R) designation indicating the absolute configuration at the alpha carbon of the amino acid .
Structural Features
Fmoc-S-benzyl-L-cysteine consists of three main structural components:
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The L-cysteine amino acid core with its carboxylic acid group
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The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the alpha-amino group
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The benzyl group protecting the sulfur atom of the cysteine side chain
This dual protection strategy allows for orthogonal deprotection during peptide synthesis, where the Fmoc group can be selectively removed under mild basic conditions while the benzyl protection on the sulfur remains intact .
Physical and Chemical Properties
Fmoc-S-benzyl-L-cysteine exhibits specific physical and chemical properties that influence its handling, storage, and application in research:
Property | Value |
---|---|
Physical Form | Solid |
Melting Point | 120-130 °C |
Boiling Point | 663.2±55.0 °C (Predicted) |
Density | 1.298±0.06 g/cm³ (Predicted) |
pKa | 3.47±0.10 (Predicted) |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Storage Conditions | Sealed in dry conditions, 2-8°C |
Purity (Commercial) | ≥98.0% (HPLC) |
The compound's solubility in various organic solvents makes it suitable for diverse synthetic procedures, while its specific storage requirements help maintain stability over time .
Applications in Peptide Synthesis
Fmoc-S-benzyl-L-cysteine plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the widely adopted Fmoc strategy for peptide construction.
Role in Fmoc-Based Solid-Phase Peptide Synthesis
In peptide synthesis, Fmoc-S-benzyl-L-cysteine serves as a protected building block that allows for the controlled incorporation of cysteine residues. The Fmoc group on the alpha-amino function is designed to be removed under basic conditions using piperidine, while the benzyl protection on the sulfur remains stable throughout the synthesis until final cleavage and deprotection steps .
The standard coupling protocol for incorporating Fmoc-S-benzyl-L-cysteine in peptide synthesis typically involves:
Step | Reagents and Conditions | Purpose |
---|---|---|
Coupling | 5-fold excess of amino acid, DIC, HOAt with 5 min preactivation in DMF for 2 hours | Attachment of the protected amino acid to the growing peptide chain |
Fmoc Deprotection | 20% piperidine/DMF (2 × 5 min) | Removal of the Fmoc protecting group |
Peptide Cleavage | 96:2:2 TFA/TIPS/H₂O for 1.5 h | Release of the completed peptide from the solid support |
This strategic protection and coupling approach prevents unwanted side reactions involving the highly reactive thiol group of cysteine during the iterative cycles of peptide synthesis .
Advantages in Peptide Chemistry
The use of Fmoc-S-benzyl-L-cysteine in peptide synthesis offers several significant advantages:
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Enhanced stability of the thiol group throughout multiple synthetic steps
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Prevention of disulfide bond formation during synthesis
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Compatibility with the standard Fmoc-SPPS methodology
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Improved yields of final peptide products
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Facilitation of controlled thiol reactivity in the final peptide
These advantages make Fmoc-S-benzyl-L-cysteine an essential component for researchers developing complex peptides with precise structural requirements .
Research Applications
Beyond its fundamental role in peptide synthesis, Fmoc-S-benzyl-L-cysteine has contributed to advances in various research fields.
Drug Discovery and Development
The compound serves as a valuable tool in the pharmaceutical industry, particularly for developing new therapeutics targeting specific diseases. Its application in peptide synthesis has enabled the creation of peptide-based drug candidates with diverse pharmacological activities .
Researchers have utilized Fmoc-S-benzyl-L-cysteine to synthesize peptides with the following therapeutic potential:
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Anticancer peptides that can target specific cancer cell mechanisms
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Antimicrobial peptides capable of disrupting bacterial membranes
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Peptide-based enzyme inhibitors for various disease targets
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Immunomodulatory peptides that influence immune system function
The precise control over cysteine incorporation allows for the development of peptides with defined secondary structures and specific biological activities essential for drug discovery .
Bioconjugation Applications
Fmoc-S-benzyl-L-cysteine plays a crucial role in bioconjugation processes, where it enables the attachment of drugs or imaging agents to biomolecules. This application has been particularly valuable in developing:
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Targeted drug delivery systems
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Molecular imaging probes
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Peptide-drug conjugates
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Biofunctional nanomaterials
The controlled incorporation of cysteine residues using this protected derivative provides specific attachment points for conjugation reactions, enhancing the efficacy and specificity of the resulting bioconjugates .
Protein Engineering
In protein engineering applications, Fmoc-S-benzyl-L-cysteine has been instrumental in modifying proteins to:
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Study protein structure-function relationships
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Improve protein stability for biotechnological applications
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Introduce site-specific modifications for biophysical studies
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Create fusion proteins with enhanced properties
This has contributed significantly to advancements in biotechnology and research methods that require precise control over protein structure and function .
Novel Research Findings
Recent research involving Fmoc-S-benzyl-L-cysteine and related S-benzyl cysteine derivatives has yielded notable findings across multiple fields.
Development of Peptide-Based Hydrogels
A significant recent discovery involves the creation of a cyclic dipeptide containing S-benzyl cysteine that forms a stable hydrogel under physiological conditions (37°C and pH 7.46). This cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys) (P1), demonstrated remarkable properties:
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Formed a stable hydrogel that remained intact for more than a year without deformation
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Exhibited thermoreversibility and stability across a pH range of 6-12
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Self-assembled into highly cross-linked nanofibrillar networks that immobilized water molecules
Analysis using atomic force microscopy (AFM) and field emission scanning electron microscopy (FE-SEM) revealed the nanoscale architecture of these hydrogels. Additionally, circular dichroism (CD) and Fourier transform infrared (FT-IR) studies confirmed that the self-assembled structures adopted antiparallel β-sheet secondary structures .
The hydrogel showed minimal cytotoxicity toward human colorectal cancer cell line HCT116, even at high concentrations, suggesting potential applications in drug delivery, tissue engineering, and other biomedical fields .
Biological Activities of Synthesized Peptides
Peptides synthesized using Fmoc-S-benzyl-L-cysteine have demonstrated diverse biological activities with potential therapeutic applications:
Biological Activity | Key Findings |
---|---|
Antioxidant Properties | Peptides containing cysteine residues incorporated using Fmoc-S-benzyl-L-cysteine exhibited significant radical scavenging activity |
Antimicrobial Activity | Certain synthesized peptides showed promising efficacy against various bacterial strains |
Anticancer Effects | Some peptide derivatives demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis |
Enzyme Inhibition | Specific peptides were effective at inhibiting target enzymes involved in disease processes |
These findings highlight the compound's importance in developing peptides with therapeutic potential across multiple disease areas.
Comparative Analysis with Other Cysteine Derivatives
Research has also compared the properties and applications of Fmoc-S-benzyl-L-cysteine with other cysteine derivatives used in peptide synthesis:
Compound | Structure/Protecting Groups | Advantages | Limitations |
---|---|---|---|
Fmoc-S-benzyl-L-cysteine | Fmoc on N, benzyl on S | Stable under basic conditions; versatile for peptide synthesis | Requires specific conditions for S-benzyl removal |
Fmoc-S-benzyl-D-cysteine | Fmoc on N, benzyl on S (D-isomer) | Useful for D-amino acid incorporation; stable under basic conditions | Limited natural occurrence of D-amino acids |
S-Benzyl-L-cysteine | No N-protection, benzyl on S | Simpler structure; useful as a precursor | Less stable during peptide synthesis without N-protection |
N-Acetyl-S-benzyl-L-cysteine | Acetyl on N, benzyl on S | Stable acetyl group; useful in metabolic studies | Less commonly used in SPPS |
This comparative analysis helps researchers select the most appropriate cysteine derivative for their specific synthesis goals and application requirements .
Synthesis and Quality Control
The commercial availability of high-purity Fmoc-S-benzyl-L-cysteine is essential for its research applications, particularly in peptide synthesis where impurities can significantly impact results.
Quality Control Parameters
Commercial Fmoc-S-benzyl-L-cysteine is typically subject to rigorous quality control measures to ensure its suitability for research applications:
Parameter | Typical Specification | Analytical Method |
---|---|---|
Purity | ≥98.0% | HPLC |
Water Content | ≤1% | Karl Fischer titration |
Identity | Confirmation of structure | NMR, MS, IR |
Optical Rotation | Specific to L-configuration | Polarimetry |
Elemental Analysis | Within acceptable limits for C, H, N, S | Combustion analysis |
These quality control measures are essential for ensuring reproducible results in peptide synthesis and other research applications where purity directly impacts outcomes .
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